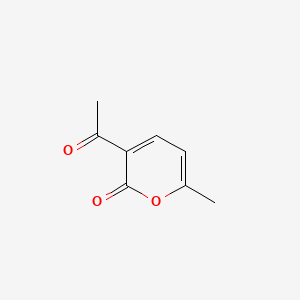

3-Acetyl-6-methyl-2-oxo-2h-pyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-acetyl-6-methylpyran-2-one |

InChI |

InChI=1S/C8H8O3/c1-5-3-4-7(6(2)9)8(10)11-5/h3-4H,1-2H3 |

InChI Key |

LZUNNUZJBSBFRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C(=O)O1)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Coordination Chemistry of 3-Acetyl-6-methyl-2-oxo-2H-pyran

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 3-Acetyl-6-methyl-2-oxo-2H-pyran , more widely recognized in the literature as Dehydroacetic Acid (DHA) , is a highly versatile pyrone derivative [1]. Characterized by its unique keto-enol tautomerism, this molecule serves as a critical building block in organic synthesis, a broad-spectrum antimicrobial agent, and a potent bidentate ligand in transition metal coordination chemistry. This whitepaper systematically deconstructs the physicochemical properties, structural dynamics, and experimental methodologies associated with 3-Acetyl-6-methyl-2-oxo-2H-pyran, providing a self-validating framework for researchers utilizing this compound in pharmaceutical and material sciences.

Chemical Identity and Structural Dynamics

3-Acetyl-6-methyl-2-oxo-2H-pyran (CAS: 520-45-6) exhibits complex structural dynamics that dictate its chemical behavior [2]. The molecule exists in an equilibrium of tautomeric forms, most notably the 4-hydroxy tautomer (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one). This enolization is not merely a structural curiosity; it is the fundamental driver of the molecule's acidity, its ability to act as a protonophore across biological membranes, and its capacity to chelate metal ions [3].

The presence of the acetyl group at the C3 position and the methyl group at the C6 position on the pyran-2-one ring creates a highly conjugated system. This conjugation stabilizes the enolate anion formed upon deprotonation, yielding a relatively low

Physicochemical Data Summary

To facilitate formulation and experimental design, the core physicochemical properties of the free acid and its highly soluble sodium salt (Sodium Dehydroacetate, CAS: 4418-26-2) are summarized below[4, 5].

| Property | 3-Acetyl-6-methyl-2-oxo-2H-pyran (Free Acid) | Sodium Dehydroacetate (Sodium Salt) |

| Molecular Formula | ||

| Molecular Weight | 168.15 g/mol | 190.13 g/mol |

| Appearance | White to light-yellow crystalline powder | White to off-white crystalline powder |

| Melting Point | 109 °C – 113 °C | 295 °C (Decomposes) |

| Boiling Point | 270 °C | N/A |

| 5.27 – 5.53 | N/A (Conjugate Base) | |

| LogP (Octanol/Water) | ~0.78 | < 0 (Highly Hydrophilic) |

| Aqueous Solubility | < 0.1% at 25 °C (Practically insoluble) | ~33% at 25 °C (Highly soluble) |

| Organic Solubility | Soluble in ethanol, acetone, benzene | Insoluble in non-polar solvents |

Mechanism of Action: The Protonophore Effect

The efficacy of 3-Acetyl-6-methyl-2-oxo-2H-pyran as a bactericide and fungicide is directly linked to its

The Causality of Antimicrobial Efficacy:

At a formulation pH of 4.0 to 5.0, a significant molar fraction of the compound exists in its un-ionized, neutral state. The lipophilicity (LogP 0.78) of this neutral species allows it to passively diffuse across the lipid bilayers of microbial cell membranes. Once inside the microbial cytoplasm—which typically maintains a near-neutral pH (~7.4)—the molecule encounters an environment well above its

Caption: Mechanism of cellular penetration and intracellular acidification by 3-Acetyl-6-methyl-2-oxo-2H-pyran.

Coordination Chemistry and Metal Chelates

Beyond its use as a free acid, 3-Acetyl-6-methyl-2-oxo-2H-pyran is a privileged ligand in coordination chemistry. The adjacent spatial arrangement of the C3-acetyl carbonyl oxygen and the C4-hydroxyl (or enolate) oxygen makes it an ideal bidentate ligand, forming stable six-membered chelate rings with transition metals such as Cu(II), Ni(II), and Co(II) [8, 9].

These metal-organic frameworks exhibit enhanced biological properties compared to the free ligand. For instance, the coordination of the pyrone to transition metals significantly amplifies its urease inhibitory capacity and antioxidant activity by stabilizing the metal center in favorable redox states[10].

Caption: Synthetic workflow from diketene dimerization to transition metal chelate formation.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the core molecule and its subsequent transition metal chelation.

Protocol 1: Base-Catalyzed Synthesis of 3-Acetyl-6-methyl-2-oxo-2H-pyran

Rationale: The molecule is synthesized via the base-catalyzed dimerization of diketene. The use of a tertiary amine base (like DABCO) ensures rapid enolization and subsequent nucleophilic attack [1].

-

Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Purge the system with inert Nitrogen (

) gas. -

Catalyst Loading: Dissolve 0.5 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) in 100 mL of anhydrous toluene inside the flask.

-

Diketene Addition: Place 0.5 mol of purified diketene into the dropping funnel. Add the diketene dropwise to the stirring catalyst solution over 60 minutes, maintaining the internal temperature strictly between 40 °C and 50 °C using an ice-water bath to control the exothermic dimerization.

-

Reaction Maturation: Once addition is complete, heat the mixture to 60 °C for 2 hours to ensure complete conversion.

-

Crystallization: Cool the mixture to 0 °C. The product will precipitate as raw crystals.

-

Purification: Filter the crude product under vacuum. Recrystallize from hot ethanol to yield pure white crystals. Validate purity via melting point apparatus (Target: 109–111 °C).

Protocol 2: Synthesis of Bis(3-acetyl-6-methyl-2-oxo-2H-pyran-4-olato)copper(II)

Rationale: Utilizing copper(II) acetate ensures that the acetate byproduct acts as a weak base, facilitating the deprotonation of the pyrone's enol group without requiring harsh alkaline conditions that might degrade the pyrone ring [11].

-

Ligand Solution: Dissolve 2.0 mmol of 3-Acetyl-6-methyl-2-oxo-2H-pyran in 20 mL of absolute ethanol in a 100 mL Erlenmeyer flask. Warm slightly to 40 °C to ensure complete dissolution.

-

Metal Precursor: In a separate beaker, dissolve 1.0 mmol of Copper(II) acetate monohydrate (

) in 15 mL of absolute ethanol. -

Coordination: Add the copper solution dropwise to the stirring ligand solution. A distinct color change to deep green/blue will occur immediately, indicating the formation of the coordination complex.

-

Reflux: Attach a condenser and reflux the mixture at 75 °C for 1 hour to drive the reaction to thermodynamic completion.

-

Isolation: Allow the solution to cool to room temperature. The complex will precipitate. Filter the precipitate and wash sequentially with cold ethanol and diethyl ether.

-

Validation: Analyze via FT-IR. The shift of the

(acetyl) stretching frequency from ~1627

References

-

Wikipedia Contributors. "Dehydroacetic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Ataman Kimya. "DEHYDROACETIC ACID." Ataman Chemicals. Available at:[Link]

-

Ataman Kimya. "SODIUM DEHYDROACETATE." Ataman Chemicals. Available at:[Link]

-

MDPI. "Empirical Analysis Revealing Privileged Chemical Space of Cosmetic Preservatives." MDPI. Available at:[Link]

-

National Institutes of Health (NIH). "Bis(3-acetyl-6-methyl-2-oxo-2H-pyran-4-olato)bis(dimethyl sulfoxide)nickel(II)." PMC. Available at:[Link]

-

International Union of Crystallography (IUCr). "Bis(3-acetyl-6-methyl-2-oxo-2H-pyran-4-olato)bis(dimethyl sulfoxide)nickel(II)." Acta Crystallographica Section E. Available at:[Link]

-

Sciforum. "Efficient synthesis of DHA transition metal chelates as potent antioxidants, enzyme inhibitor and antimicrobial agents." Sciforum. Available at:[Link]

-

ResearchGate. "(PDF) Bis[3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato]bis(dimethyl sulfoxide)copper(II)." ResearchGate. Available at:[Link]

3-Acetyl-6-methyl-2-oxo-2H-pyran as a Versatile Building Block in Organic Synthesis: A Comprehensive Technical Guide

Executive Summary

In modern organic synthesis and drug discovery, the architectural efficiency of a building block is defined by its functional density and predictable regiocontrol. The 3-acetyl-6-methyl-2-oxo-2H-pyran scaffold—most prominently utilized in its 4-hydroxy substituted form, Dehydroacetic Acid (DHA)—represents a privileged polyfunctional core[1]. Due to its highly conjugated polyketide-like structure, this scaffold serves as a critical precursor for the assembly of complex heterocyclic systems, including pyranopyrazoles, pyrrolopyrones, and bioactive metal-organic complexes[2].

This technical guide explores the structural dynamics, reactivity profile, and step-by-step experimental methodologies required to harness this scaffold. As application scientists, understanding the causality behind these transformations allows us to confidently deploy this building block in the development of novel analgesics, anti-inflammatory agents, and advanced materials.

Structural Dynamics & Reactivity Profile

The synthetic utility of the 3-acetyl-6-methyl-2-oxo-2H-pyran core is dictated by its unique arrangement of electrophilic and nucleophilic centers. The molecule exhibits significant tautomerism between the 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone forms, with the former dominating due to extended resonance stabilization[1].

-

Bis-Electrophilic Axis : The C4 position and the carbonyl carbon of the 3-acetyl group act as a dual electrophilic system. However, in its native 4-hydroxy state, the C4 position is a poor electrophile.

-

Causality in Synthetic Design : To harness the scaffold for the synthesis of nitrogen-fused heterocycles, the C4-OH must be chemically activated. By converting the hydroxyl group to a chloride (forming 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one), the C4 position is transformed into an exceptional electrophile[3]. This activation enables regioselective, sequential attacks by bis-nucleophiles (such as hydrazines), preventing the formation of sluggish, mixed-product condensations.

Reactivity map of the 3-acetyl-6-methyl-2-oxo-2H-pyran scaffold.

Key Synthetic Transformations

Halogenation (The Activation Step)

Treatment of the 4-hydroxy core with phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) yields the 4-chloro derivative. This transformation is the foundational cornerstone for downstream diversification, converting a stable lactone into a highly reactive intermediate capable of nucleophilic aromatic-like substitution[2].

Pyranopyrazole Assembly (The Diversification Step)

The reaction of the 4-chloro intermediate with aryl hydrazines yields pyrano[4,3-c]pyrazoles. These fused bicyclic systems are highly valued in medicinal chemistry. Computational and biological evaluations have validated these derivatives as potent cyclooxygenase (COX-1/COX-2) inhibitors, exhibiting excellent anti-inflammatory and analgesic properties comparable to Diclofenac[3],[4].

Metal Complexation

In its deprotonated state, the 3-acetyl-6-methyl-2-oxo-2H-pyran-4-olate anion acts as a robust bidentate ligand. It coordinates with transition metals (e.g., Cu²⁺, Ni²⁺) through the C4-olate oxygen and the 3-acetyl carbonyl oxygen, forming stable octahedral or square planar complexes with documented fungicidal and bactericidal properties[5].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformation without relying solely on end-stage characterization.

Protocol 1: Synthesis of 3-Acetyl-4-chloro-6-methyl-2H-pyran-2-one

Objective : Activate the C4 position for subsequent nucleophilic attacks.

-

Reaction : In a fume hood, combine 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) and anhydrous PCl₅ (1.2 eq) in a dry mortar.

-

Mechanochemical Activation : Grind the mixture vigorously with a pestle for 15–20 minutes.

-

Causality: Solvent-free mechanochemistry provides localized activation energy and intimate mixing, driving the reaction forward rapidly while avoiding the use of toxic, high-boiling chlorinated solvents[2]. The mixture will initially liquefy (as POCl₃ is generated) and subsequently solidify.

-

-

Quenching : Carefully pour the solidified mass into crushed ice under vigorous stirring.

-

Causality: Ice water rapidly hydrolyzes unreacted PCl₅ and the POCl₃ byproduct into water-soluble phosphoric/hydrochloric acids, preventing the hydrolysis of the newly formed, moisture-sensitive C-Cl bond.

-

-

Isolation : Filter the resulting precipitate, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol.

-

Validation & Analytical Checkpoints :

-

IR Spectroscopy : Confirm the complete disappearance of the broad -OH stretch (~3100–3400 cm⁻¹).

-

¹H NMR : Verify the presence of the C5 proton as a distinct singlet at approximately δ 6.1 ppm.

-

Protocol 2: Synthesis of Pyrano[4,3-c]pyrazoles via Hydrazine Condensation

Objective : Construct the fused pyrazole ring via a tandem substitution-cyclization sequence.

-

Reaction : Dissolve the 3-acetyl-4-chloro-6-methyl-2H-pyran-2-one (1.0 eq) in absolute ethanol. Add the selected aryl hydrazine (1.1 eq) dropwise at room temperature.

-

Substitution : Stir at room temperature for 2 hours to allow the formation of the 4-hydrazino intermediate.

-

Cyclization : Elevate the temperature and reflux the mixture for 4–6 hours.

-

Causality: Ethanol serves as an ideal protic solvent, stabilizing the polar transition states during the initial nucleophilic displacement of the chloride. Subsequent refluxing provides the thermal energy required to drive the intramolecular condensation (loss of H₂O) between the secondary amine of the hydrazine and the 3-acetyl carbonyl[3].

-

-

Isolation : Cool the mixture to 0°C. Filter the precipitated pyranopyrazole, wash with cold ethanol, and dry under vacuum.

-

Validation & Analytical Checkpoints :

-

¹H NMR : The critical marker of success is the disappearance of the 3-acetyl methyl protons (typically a singlet around δ 2.5 ppm in the precursor) as they are incorporated into the aromatic pyrazole system.

-

Mass Spectrometry : Confirm the expected mass shift indicating the loss of both HCl (36.5 Da) and H₂O (18 Da) from the starting materials.

-

Mechanistic pathway for pyrano[4,3-c]pyrazole formation via 4-hydrazino intermediates.

Quantitative Data & Yield Analysis

The table below summarizes the optimal reaction conditions and expected yields for key derivatives synthesized from the 3-acetyl-6-methyl-2-oxo-2H-pyran scaffold, based on established application data[3],[2],[5].

| Compound / Derivative | Reagents | Reaction Conditions | Expected Yield (%) | Biological Target / Utility |

| 3-Acetyl-4-chloro-6-methyl-2H-pyran-2-one | DHA, PCl₅ | Solvent-free grinding, 15 min | 85–90% | Key electrophilic building block |

| 4-(2-Phenylhydrazinyl)-3-acetyl-6-methyl-pyran-2-one | 4-Chloro intermediate, Phenylhydrazine | EtOH, RT stirring, 2 h | 75–80% | Stable intermediate / Analgesic |

| 2-Phenyl-pyrano[4,3-c]pyrazole | 4-Hydrazino intermediate | EtOH, Reflux, 4–6 h | 65–75% | COX-1/COX-2 Inhibitor |

| Bis(4-olate) Copper(II) Complex | DHA, Cu(OAc)₂·H₂O | EtOH/DMF, RT, 1 h | ~80% | Fungicidal material |

Conclusion

The 3-acetyl-6-methyl-2-oxo-2H-pyran scaffold is far more than a simple lactone; it is a highly programmable chemical matrix. By understanding the electronic disparities between its C4 position and the 3-acetyl group, researchers can systematically activate and functionalize the core. Whether deployed in the synthesis of selective COX inhibitors via pyranopyrazole cyclization or utilized as a bidentate ligand in materials science, this building block remains indispensable in the modern synthetic chemist's toolkit.

References

-

Kumar, A., et al. (2012). Design, synthesis, computational and biological evaluation of some new hydrazino derivatives of DHA and pyranopyrazoles. European Journal of Medicinal Chemistry.

-

Ghaith, A., et al. (2020). Synthesis and Reactions of Dehydroacetic Acid. Current Organic Chemistry.

-

Sosnovskikh, V. Y., et al. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules (MDPI).

-

Maddila, S., et al. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts (MDPI).

-

Casabó, J., et al. (2004). Bis(3-acetyl-6-methyl-2-oxo-2H-pyran-4-olato)bis(dimethylformamide)copper(II). Acta Crystallographica Section E.

Sources

Technical Guide: Reactivity of the Pyran-2-one Ring in 3-Acetyl-6-methyl-2-oxo-2H-pyran

[1]

Executive Summary: The Masked Tricarbonyl System

3-Acetyl-6-methyl-2-oxo-2H-pyran (Dehydroacetic Acid, DHA) is not merely a lactone; it functions mechanistically as a masked 1,3,5-tricarbonyl system .[1] Its reactivity is governed by a tension between the stability of the pyran-2-one aromaticity and the high susceptibility of the lactone ring to nucleophilic ring-opening.[1]

For researchers in drug development, DHA offers a "switchable" scaffold:

-

Kinetic Control: Preserves the pyran ring (e.g., Schiff base formation, C3-alkylation).[2]

-

Thermodynamic Control: Triggers ring-opening and recyclization (e.g., conversion to pyridones, pyrazoles, or pyrimidines).[2]

This guide delineates the precise conditions required to toggle between these states, supported by self-validating protocols.

Electronic Architecture & Active Sites

To manipulate DHA effectively, one must map its electronic density. The molecule possesses four distinct reactive centers:

-

C2 (Lactone Carbonyl): Hard electrophile.[2] Susceptible to hydrolysis and aminolysis.[2]

-

C3 (Acetyl Group): The

-carbon is highly acidic ( -

C6 (Methyl Group): Vinylogously activated.[2] Deprotonation here requires stronger bases but allows for chain extension.[2]

-

C4/C5 (Enolic System): The C4 position often exists as an enol (4-hydroxy tautomer), making the ring electron-rich and susceptible to electrophilic attack at C5, though this is often outcompeted by C3 side-chain reactions.[1]

Visualization: Reactivity Flowchart

The following diagram maps the divergence between ring retention and ring transformation pathways.

Caption: Mechanistic divergence of DHA.[1] Kinetic pathways (green) retain the ring; thermodynamic pathways (red) restructure the core.[2]

Nucleophilic Reactivity: The Nitrogen Switch

The reaction with amines is the most critical workflow for drug discovery, generating either Schiff base ligands (for metallodrugs) or N-substituted pyridones (isosteres of biological nucleobases).[2]

Mechanism: Schiff Base vs. Lutidone

-

Schiff Base (Kinetic): At lower temperatures (EtOH,

C) or neutral pH, the amine attacks the exocyclic acetyl carbonyl.[2] The pyran ring remains intact. -

Lutidone (Thermodynamic): At high temperatures (AcOH, Reflux) or acidic pH, the amine attacks the C2 lactone carbonyl.[2] This opens the ring to form a tri-keto intermediate, which then recyclizes with the nitrogen incorporated into the ring, expelling water.

Protocol: Selective Synthesis of DHA-Schiff Bases

This protocol ensures ring retention by controlling pH and temperature.[1]

Reagents:

-

DHA (10 mmol)[2]

-

Primary Aromatic Amine (10 mmol)[2]

-

Solvent: Absolute Ethanol (30 mL)

-

Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve DHA in absolute ethanol. Gentle heating (

C) may be required.[2] -

Addition: Add the primary amine slowly. If the amine is solid, predissolve in minimal ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Critical: Do not use mineral acids (HCl), as they promote ring opening.[2]

-

Reflux: Reflux at

C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[2] -

Isolation: Cool to room temperature. The Schiff base typically precipitates as a colored solid (yellow/orange).[2]

-

Validation: Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

Self-Validation Check:

Electrophilic Reactivity: C3-Functionalization

The C3-acetyl group is the primary site for carbon-carbon bond formation.[1] The methyl group on the acetyl side chain is activated by the adjacent carbonyls, allowing for halogenation and condensation.

Comparative Data: Bromination Selectivity

Using N-Bromosuccinimide (NBS) allows for higher selectivity compared to elemental bromine.[1][3]

| Target Position | Reagent | Conditions | Product | Yield |

| C3-Acetyl ( | NBS (1 eq) | 3-(2-bromoacetyl)-... | 75-85% | |

| C3-Acetyl ( | 3-(2-bromoacetyl)-... | 60-70% | ||

| Ring C5 | NBS (excess) | Acidic media, Heat | 3,5-dibromo derivative | 40-55% |

Protocol: Synthesis of Chalcone Analogues (Knoevenagel)

DHA reacts with aromatic aldehydes at the C3-acetyl group to form

Workflow:

-

Mix DHA (10 mmol) and Aromatic Aldehyde (10 mmol) in Chloroform (20 mL).

-

Add Piperidine (5 drops) and Pyridine (5 drops) as base catalysts.

-

Reflux for 10–12 hours with a Dean-Stark trap to remove water (driving the equilibrium).[1]

-

Validation:

-NMR will show trans-coupling constants (

Metal Chelation & Biological Applications[2][5][6][7][8][9][10]

DHA acts as a bidentate ligand (O,O-donor) via the lactone carbonyl and the enolic hydroxyl group.[1] Its Schiff bases act as tridentate (O,N,O) or tetradentate ligands, significantly enhancing lipophilicity and cell permeability.

Coordination Modes

-

DHA (Ligand): Coordinates via deprotonated C4-hydroxyl and C3-acetyl carbonyl.[1]

-

DHA-Schiff Base: Coordinates via phenolic oxygen (if present on amine), imine nitrogen, and enolic oxygen.[2]

Biological Activity Matrix

Metal complexation often results in a synergistic increase in biological activity (Chelation Theory).[2]

| Metal Ion | Geometry | Key Biological Activity | Mechanism |

| Cu(II) | Square Planar / Octahedral | DNA Cleavage / Anticancer | Oxidative cleavage via ROS generation |

| Zn(II) | Tetrahedral / Octahedral | Antibacterial | Disrupts cell membrane permeability |

| Ni(II) | Octahedral | Antifungal | Inhibits ergosterol synthesis |

References

-

Fadda, A. A., & Elattar, K. M. (2016).[2] Reactivity of Dehydroacetic Acid in Organic Synthesis. Synthetic Communications, 46(1), 1-30.[1] [2]

-

Prakash, O., Kumar, A., & Sadana, A. (2012).[3] Selective Bromination of Dehydroacetic Acid with N-Bromosuccinimide. Synthetic Communications, 42(18), 2739-2747.[1] [2][3]

-

Singh, V., et al. (2022).[2][4] Heterocyclic Compounds from Dehydroacetic Acid (DHA), and their Metal Complexes. Current Applied Science and Technology.

-

Goel, R., et al. (2023).[2] Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. RSC Advances.

-

Carvalho, S. A., et al. (2020).[2] Photolysis, tautomerism and conformational analysis of dehydroacetic acid. Journal of Photochemistry and Photobiology A: Chemistry.

natural occurrence and isolation of 3-Acetyl-6-methyl-2-oxo-2h-pyran

Technical Whitepaper: Natural Occurrence and Isolation Strategies for 3-Acetyl-6-methyl-2-oxo-2H-pyran

Executive Summary: The Dual Identity

3-Acetyl-6-methyl-2-oxo-2H-pyran, commonly known as Dehydroacetic Acid (DHA) , occupies a unique niche in organic chemistry. While globally recognized as a synthetic food preservative (E265) produced via the base-catalyzed dimerization of diketene, its origins are deeply rooted in phytochemistry.

Historically isolated from the Solanaceae family (Solandra nitida) in 1866, DHA represents a class of naturally occurring

Natural Occurrence & Biological Context

Unlike its synthetic counterpart, natural DHA is a secondary metabolite often overshadowed by the tropane alkaloids (e.g., atropine) found in its host plants.

| Parameter | Details |

| Primary Natural Source | Solandra nitida (Chalice Vine), Solandra grandiflora |

| Plant Part | Flowers and foliage (trace constituent) |

| Phytochemical Class | |

| Ecological Role | Likely functions as a phytoalexin (antimicrobial defense) or signaling molecule due to its structural similarity to bacterial signaling pyrones (e.g., photopyrones). |

| Related Congeners | Pogostone, Triacetic acid lactone, 6-Pentyl- |

Biosynthetic Pathway: The Polyketide Logic

The biosynthesis of DHA in plants and fungi does not follow the industrial diketene dimerization route. Instead, it is governed by Type III Polyketide Synthases (PKS) , enzymes that catalyze the iterative condensation of acetate units without the use of an acyl carrier protein (ACP).

Mechanism:

-

Priming: Acetyl-CoA acts as the starter unit.

-

Elongation: Sequential decarboxylative condensation of three Malonyl-CoA units forms a linear tetraketide intermediate.

-

Cyclization: The enzyme catalyzes a specific Claisen/Michael-type cyclization to form the pyrone ring, retaining the acetyl side chain.

Figure 1: Type III PKS Biosynthetic Pathway of DHA

Caption: Proposed Type III PKS pathway involving iterative condensation of malonyl-CoA to form the C8 pyrone skeleton.

Isolation & Purification Protocol

Isolating DHA from Solandra species requires a strategy that exploits its physicochemical properties—specifically its acidity (pKa ~5.26). This allows for a "chemoselective" separation from the co-occurring basic alkaloids (atropine/scopolamine).

Safety Warning: Solandra species contain toxic tropane alkaloids.[1] All waste streams must be treated as hazardous.

Phase A: Extraction & Fractionation

-

Maceration: Extract 500g dried, powdered Solandra flowers with MeOH:CH2Cl2 (1:1) for 48 hours.

-

Concentration: Evaporate solvent in vacuo (<40°C) to yield crude oleoresin.

-

Liquid-Liquid Partition: Suspend crude extract in EtOAc (500 mL).

Phase B: Acid-Base Chemoselection (The Critical Step)

This workflow separates the Neutral/Basic fraction (Alkaloids) from the Acidic fraction (DHA/Phenolics).

Figure 2: Chemoselective Isolation Workflow

Caption: Acid-base partitioning strategy exploiting the weak acidity (pKa 5.26) of DHA for purification.[2]

Phase C: Purification Steps

-

Alkaline Extraction: Wash the EtOAc suspension 3x with 5% NaHCO3. DHA converts to its sodium salt and migrates to the aqueous phase.

-

Acidification: Isolate the aqueous layer and slowly acidify with 2M HCl to pH 2.0. DHA will precipitate or form an oil.

-

Recovery: Extract the acidified aqueous layer with Chloroform (CHCl3). Dry over anhydrous Na2SO4.

-

Crystallization: Recrystallize the residue from hot Ethanol/Water (70:30) to yield colorless needles.

Characterization Standards

Validation of the isolate must be performed against the following spectroscopic standards.

| Technique | Diagnostic Signal | Interpretation |

| UV-Vis | Conjugated enone system characteristic of 2-pyrones. | |

| IR (KBr) | 1720 cm⁻¹ (Lactone C=O)1640 cm⁻¹ (Acetyl C=O) | Strong carbonyl stretching vibrations distinguishing the lactone ring from the side chain. |

| ¹H NMR (CDCl₃) | The singlet at 5.93 ppm is the diagnostic proton on the pyrone ring. | |

| ¹³C NMR | Confirms the 2-pyrone oxidation state. | |

| Mass Spec | m/z 168 [M]⁺ | Molecular ion peak confirming formula C₈H₈O₄. |

References

-

Historical Isolation: Loebisch, W. F. (1866). Über die chemischen Bestandteile von Solandra nitida. Berichte der Deutschen Chemischen Gesellschaft.

-

Biosynthetic Mechanism: Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases. Natural Product Reports, 20(1), 79-110.

-

Structural Characterization: Steyn, P. S., & Vleggaar, R. (1986). Biosynthesis of alpha-pyrones. Journal of the Chemical Society, Perkin Transactions 1.

-

Taxonomy & Occurrence: Solanaceae Source: A global taxonomic resource for the nightshade family. Natural History Museum.

Sources

3-Acetyl-6-methyl-2-oxo-2H-pyran: A Comprehensive Guide to Chemistry, Synthesis, and Pharmacological Applications

Executive Summary As a Senior Application Scientist, I approach the chemistry of 3-Acetyl-6-methyl-2-oxo-2H-pyran—commonly known as Dehydroacetic Acid (DHA)—not merely as a static chemical entity, but as a dynamic, programmable synthon. With the IUPAC designation 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, this molecule serves as a critical building block in organic synthesis, coordination chemistry, and drug development[1]. This whitepaper synthesizes the fundamental structural dynamics of DHA, details self-validating experimental workflows for its derivatization, and explores its expanding role in modern pharmacology.

Structural Chemistry and Tautomeric Dynamics

The versatility of DHA stems from its unique structural chemistry. DHA exists in four principal tautomeric forms, but the enol form (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one) is overwhelmingly the most stable[2].

The Causality of Stability: The thermodynamic preference for the enol tautomer is driven by two factors. First, it contains the most extended conjugated system among all possible tautomers, which lowers the overall energy of the molecule[2]. Second, this tautomer lacks exocyclic carbon-carbon double bonds; in six-membered ring systems, endocyclic double bonds are significantly more stable than their exocyclic counterparts[2].

Furthermore, DHA is a highly reactive, multi-centered synthon. It possesses highly nucleophilic sites at the C2, C3, C4, and C6 positions, while simultaneously featuring electrophilic centers at the C3 acetyl group and C5 position[3]. This dual reactivity allows it to undergo a vast array of ring transformations, condensations, and cycloadditions[4].

Industrial Synthesis: The Dimerization of Diketene

The primary industrial and laboratory route to DHA is the base-catalyzed dimerization of diketene[5].

Protocol 1: Base-Catalyzed Dimerization of Diketene

Objective: Synthesize pure DHA via controlled step-growth dimerization.

-

Initiation: Charge a dry, nitrogen-purged reactor with diketene monomer.

-

Catalysis: Introduce a catalytic amount of a tertiary organic base (e.g., 1,4-diazabicyclo[2.2.2]octane (DABCO), pyridine, or imidazole) dropwise[3][5].

-

Causality: The basic catalyst initiates a nucleophilic attack on the diketene monomer, promoting a controlled step-growth dimerization rather than random, uncontrolled polymerization.

-

-

Thermal Regulation: Maintain the reaction temperature strictly between 30–40 °C using a cooling jacket.

-

Causality: The dimerization is highly exothermic. Thermal runaway can lead to the degradation of the pyrone ring and the formation of intractable tars.

-

-

Isolation: Quench the mixture in ice-cold water to precipitate the crude DHA[5].

-

Self-Validation & Purification: Recrystallize the crude product from ethanol.

-

System Validation: The protocol validates itself via solid-state analysis. A successful synthesis devoid of polymeric byproducts is confirmed by a sharp, definitive melting point at 109 °C[5].

-

Workflow for base-catalyzed dimerization of diketene to DHA.

Ring Transformation and Heterocyclic Derivatization

Because of its multiple reactive sites, DHA is a versatile precursor for synthesizing 5-, 6-, and 7-membered heterocyclic compounds, including pyrazoles, pyrimidines, diazepines, and azetidinones[4][6].

Protocol 2: Microwave-Assisted Synthesis of DHA-Derived Azetidinones

Objective: Forge a four-membered azetidinone (β-lactam) ring using DHA as the starting synthon[7].

-

Schiff Base Formation: Combine equimolar amounts of DHA and a primary aromatic amine in a microwave-safe vessel. Irradiate at 300 W for 10 minutes[7].

-

Causality: Microwave irradiation provides rapid, uniform heating that accelerates the condensation reaction at the C3 acetyl carbonyl, driving off water to rapidly form the imine (Schiff base) intermediate[7].

-

-

Cycloaddition Preparation: Dissolve the resulting Schiff base in anhydrous dimethylformamide (DMF). Add a catalytic amount of triethylamine (TEA)[7].

-

Ketene Generation & Cycloaddition: Dropwise add chloroacetyl chloride. Irradiate at 300 W for 7 minutes[7].

-

Causality: TEA facilitates the dehydrohalogenation of chloroacetyl chloride to form a highly reactive ketene intermediate in situ. This ketene immediately undergoes a [2+2] cycloaddition with the Schiff base to forge the azetidinone scaffold[7].

-

-

Self-Validation & Isolation: Pour the mixture into crushed ice, filter, and recrystallize.

-

System Validation: The system validates itself via Thin Layer Chromatography (TLC); the complete disappearance of the highly fluorescent Schiff base intermediate confirms total conversion to the azetidinone.

-

Divergent synthetic pathways from DHA to bioactive scaffolds.

Pharmacological Applications and Coordination Chemistry

Beyond its utility as a chemical intermediate, DHA and its derivatives exhibit profound biological activity. DHA itself is widely used as a fungicide and bactericide in the food and cosmetic industries due to its efficacy against bacteria and yeast[1][8].

In advanced drug development, DHA serves as a scaffold for synthesizing transition metal complexes. For instance, benzoyl acetohydrazone ligands based on DHA, when complexed with Copper(II), show significant antimicrobial potency against Escherichia coli and Aspergillus niger[3]. Furthermore, fused pyrazole ring systems derived from DHA have demonstrated high anticancer potency against cell lines such as GL261 and HeLa, and are being investigated for targeted DNA cleavage applications[3].

Quantitative Physicochemical and Biological Parameters

| Parameter | Value | Context / Application |

| Molecular Weight | 168.15 g/mol | Fundamental stoichiometric calculations[5] |

| Melting Point | 109 °C | Purity verification via solid-state analysis[5] |

| Boiling Point | 270 °C | Thermal stability limit for high-temp reactions[5] |

| Oral LD50 (Rat) | 500 mg/kg | Baseline mammalian toxicity for drug formulation[9] |

| Oral LD50 (Mouse) | 1330 mg/kg | Baseline mammalian toxicity for drug formulation[9] |

| Cu(II)-DHA Complex Antimicrobial Zone | 18.3 mm | E. coli inhibition assay[3] |

Conclusion

3-Acetyl-6-methyl-2-oxo-2H-pyran (Dehydroacetic acid) is far more than a simple food preservative. Its unique tautomeric stability, combined with its dense array of nucleophilic and electrophilic centers, makes it an indispensable synthon in the modern chemist's toolkit. By understanding the causality behind its reactivity, researchers can reliably program this molecule to yield complex, pharmacologically active heterocycles and coordination complexes that push the boundaries of antimicrobial and anticancer therapies.

References

-

[6] synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives | clockss.org |6

-

[7] DEHYDROACETIC ACID AND ITS DERIVATIVES AS STARTING SYNTHONS FOR SYNTHESIS OF HETEROCYCLIC COMPOUNDS | clockss.org | 7

-

[4] Dehydroacetic Acid and Its Derivatives - 1st Edition | elsevier.com |4

-

[2] (PDF) DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES | researchgate.net | 2

-

[9] dehydroacetic acid 3-acetyl-6-methyl-2,4-pyrandione | thegoodscentscompany.com | 9

-

[1] Evaluation of antibiofilm properties of dehydroacetic acid (DHA) grafted spiro-oxindolopyrrolidines synthesized via multicomponent 1,3-dipolar cycloaddition reaction | nih.gov | 1

-

[8] GlyTouCan:G82156FZ | C8H8O4 | CID 122903 - PubChem | nih.gov | 8

-

[3] Dehydroacetic Acid: Properties and Biological Activity | chemicalbook.com | 3

Sources

- 1. Evaluation of antibiofilm properties of dehydroacetic acid (DHA) grafted spiro-oxindolopyrrolidines synthesized via multicomponent 1,3-dipolar cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]

- 4. Dehydroacetic Acid and Its Derivatives - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 5. Dehydroacetic acid - Wikipedia [en.wikipedia.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. GlyTouCan:G82156FZ | C8H8O4 | CID 122903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dehydroacetic acid, 520-45-6 [thegoodscentscompany.com]

Methodological & Application

One-Pot Synthesis of 3-Acetyl-6-methyl-2-oxo-2H-pyran Derivatives: A Detailed Guide for Researchers

The 2H-pyran-2-one scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These oxygen-containing heterocycles are recognized for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of a specific class of these valuable compounds: 3-acetyl-6-methyl-2-oxo-2H-pyran derivatives.

The methodologies presented herein are designed for researchers, scientists, and professionals in drug development, emphasizing efficiency, atom economy, and environmental consciousness through the application of multi-component reactions (MCRs).[3] MCRs are powerful synthetic strategies that involve the combination of three or more reactants in a single chemical transformation, thereby minimizing intermediate isolation steps, reducing solvent waste, and saving valuable research time.[1][3]

The Power of Multi-Component Reactions in Pyran Synthesis

The synthesis of the 2H-pyran-2-one core often proceeds through a domino sequence of reactions, typically involving a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization.[1] This elegant and convergent approach allows for the construction of complex molecular architectures from simple, readily available starting materials in a single operation. The general mechanism provides a logical framework for understanding how the variation of starting materials can lead to a diverse library of pyran derivatives.

A Versatile One-Pot Protocol

This section details a robust and adaptable one-pot protocol for the synthesis of 3-acetyl-6-methyl-2-oxo-2H-pyran derivatives. The procedure is based on the reaction of an appropriate β-ketoester or a 1,3-dicarbonyl compound, an aldehyde, and an active methylene compound.

Core Reactants and Their Roles

-

1,3-Dicarbonyl Compound: To achieve the desired "3-acetyl-6-methyl" substitution pattern, acetylacetone is the ideal 1,3-dicarbonyl starting material. The two carbonyl groups provide the necessary reactivity for the cyclization cascade.

-

Aldehyde: The choice of aldehyde introduces variability at the 4-position of the pyran ring. A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be employed to generate a library of derivatives.

-

Active Methylene Compound: Compounds such as malononitrile or ethyl cyanoacetate are commonly used as the active methylene component. These reagents participate in the initial Knoevenagel condensation with the aldehyde.

Reaction Mechanism and Rationale

The one-pot synthesis of 3-acetyl-6-methyl-2-oxo-2H-pyran derivatives is proposed to proceed through the following mechanistic pathway:

-

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form an electron-deficient alkene intermediate (a Knoevenagel adduct).[1]

-

Michael Addition: The enolate of acetylacetone, generated in situ, then undergoes a Michael addition to the activated double bond of the Knoevenagel adduct.[1]

-

Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and elimination of a small molecule (e.g., water) to afford the stable 2H-pyran-2-one ring system.[1]

Visualizing the Reaction Workflow

Caption: Generalized workflow for the one-pot synthesis of 3-acetyl-6-methyl-2-oxo-2H-pyran derivatives.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure that can be optimized for specific substrates and catalysts.

Materials:

-

Aldehyde (1.0 mmol)

-

Acetylacetone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Catalyst (e.g., piperidine, triethylamine, or a solid-supported base, 10-20 mol%)

-

Solvent (e.g., ethanol, water, or solvent-free conditions)

-

Round-bottom flask (25 or 50 mL)

-

Magnetic stirrer and hotplate or microwave reactor

-

Filtration apparatus

Procedure:

-

Reactant Charging: In a round-bottom flask, combine the aldehyde (1.0 mmol), acetylacetone (1.0 mmol), malononitrile (1.0 mmol), and the chosen catalyst.

-

Solvent Addition: Add the selected solvent (e.g., 5-10 mL of ethanol). For solvent-free conditions, proceed to the next step.

-

Reaction: Stir the mixture at the desired temperature (room temperature to reflux) or irradiate in a microwave reactor. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates from the solution.

-

Isolation: Collect the precipitate by filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol or another suitable solvent to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven.

-

Characterization: Confirm the structure and purity of the synthesized derivative using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The efficiency of the one-pot synthesis can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. The following table summarizes typical conditions and reported yields for the synthesis of related pyran derivatives, providing a starting point for optimization.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 2-4 h | 85-95 | [General MCR protocols] |

| KOH loaded CaO | Solvent-free | 60 °C | 10 min | up to 92 | [4] |

| Nano-SnO₂ | Water | Reflux | 30-45 min | 88-95 | [5] |

| DBSA | Water | 105 °C | 1-2 h | 90-97 | [6] |

Visualizing the Mechanistic Pathway

Caption: Mechanistic pathway for the one-pot synthesis of 3-acetyl-6-methyl-2-oxo-2H-pyran derivatives.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established principles of organic synthesis and have been adapted from peer-reviewed literature on multi-component reactions for the synthesis of pyran derivatives.[1][3][4][5] The robustness of this synthetic strategy is demonstrated by its applicability to a wide range of substrates and its tolerance of various functional groups. For self-validation, it is recommended to perform a control reaction without the catalyst to confirm its role in the transformation. Additionally, the spectroscopic data of the synthesized compounds should be in full agreement with the proposed structures.

Conclusion and Future Outlook

The one-pot synthesis of 3-acetyl-6-methyl-2-oxo-2H-pyran derivatives via multi-component reactions represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. The protocols outlined in this guide offer a solid foundation for researchers to generate libraries of novel pyran derivatives for biological screening and drug development programs. The principles of green chemistry, such as the use of environmentally benign solvents like water and the potential for solvent-free reactions, further enhance the attractiveness of these methods.[3][5][6] Future research in this area may focus on the development of novel catalysts, including reusable and enantioselective catalysts, to further improve the efficiency and scope of this valuable synthetic transformation.

References

- Kočevar, M., et al. One‐pot synthesis of some 2H‐Pyran‐2‐one derivatives.

- Stanovnik, B., et al. ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES. Semantic Scholar.

- Požgan, F., et al. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC.

- Al-dujaili, A. H., et al.

- Gomha, S. M., et al. Facile Synthesis of m-Terphenyls by Ring Transformation of 2H-Pyran-2-ones. Der Pharma Chemica.

- Li, J., et al. Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO.

- Reddy, C. S., et al. Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.

- Kočevar, M., et al. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC.

- Kumar, A., et al. Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent-free condition. Current Chemistry Letters.

- Tabasso, S., et al.

- El-sayed, M. E. A., et al. A Review on the Chemistry of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid, DHA). Current Organic Chemistry.

- Silva, A. M. G., et al. 6-methyl-2H-furo[3,2-c]pyran-3,4-diones. CORE.

- O'Doherty, G. A., et al. One-pot Catalytic Asymmetric Synthesis of Pyranones. PMC.

- da Silva, A. C., et al. Pyrone Biomonitored Synthesis. SciELO.

- Riyadh, S. M., et al.

- Yavolovskii, A. A., et al. 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. MDPI.

- Frederick, R., et al. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. jmnc.samipubco.com [jmnc.samipubco.com]

- 6. scielo.br [scielo.br]

Application Note: Strategic Utilization of 3-Acetyl-6-methyl-2-oxo-2H-pyran Scaffolds in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It provides a comprehensive technical guide on utilizing 3-Acetyl-6-methyl-2-oxo-2H-pyran (structurally synonymous with Dehydroacetic Acid or DHA in its predominant tautomeric forms) as a privileged scaffold for divergent synthesis.

Executive Summary

3-Acetyl-6-methyl-2-oxo-2H-pyran (Dehydroacetic Acid, DHA) represents a "privileged structure" in medicinal chemistry due to its ability to undergo diverse chemical transformations yielding broad-spectrum pharmacological agents. Its structural versatility arises from multiple reactive centers: the electrophilic C3-acetyl group, the nucleophilic C4-hydroxyl (enol form), and the potentially reactive lactone ring. This guide details the synthetic utility of this scaffold in generating Schiff bases , pyrazoles , chalcone analogs , and metal chelates , accompanied by validated protocols and biological activity profiles.

Chemical Architecture & Reactivity

To effectively utilize this scaffold, one must understand its tautomeric equilibrium and reactive sites. While the IUPAC name 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione describes the keto-form, the compound predominantly exists as the enol-stabilized 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.

Reactivity "Hotspots"

-

C3-Acetyl Group: Highly susceptible to condensation reactions (Claisen-Schmidt) and nucleophilic attack (Schiff base formation).

-

C4-Hydroxyl/Carbonyl: Facilitates metal chelation (O,O-donor) and heterocyclization.

-

C2-Lactone: Prone to ring-opening by strong nucleophiles, leading to pyrone-ring transformations.

-

C6-Methyl: Generally stable but can participate in condensation under harsh conditions.

Visualization: The DHA Divergent Synthesis Hub

The following diagram illustrates the central role of the DHA scaffold in accessing distinct pharmacophores.

Figure 1: Divergent synthetic pathways originating from the 3-Acetyl-6-methyl-2-oxo-2H-pyran scaffold.[1][2][3][4][5][6]

Validated Experimental Protocols

Protocol A: Synthesis of Pyran-Chalcone Analogs (Claisen-Schmidt Condensation)

Objective: To functionalize the C3-acetyl group with aromatic aldehydes, extending conjugation for antioxidant/anticancer activity.

Materials:

-

3-Acetyl-6-methyl-2-oxo-2H-pyran (10 mmol)

-

Substituted Benzaldehyde (10 mmol)

-

Chloroform (30 mL)

-

Piperidine (0.5 mL) or Pyridine (Catalyst)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the DHA scaffold and 10 mmol of the aromatic aldehyde in 30 mL of Chloroform.

-

Catalysis: Add 5-10 drops of piperidine.

-

Reflux: Heat the reaction mixture under reflux for 4–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Isolation: Cool the mixture to room temperature. Wash the organic layer with dilute HCl (to remove piperidine) and then water.

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the solid residue from Ethanol.[7]

Mechanism: The piperidine acts as a base, abstracting a proton from the C3-acetyl methyl group, generating an enolate that attacks the aldehyde carbonyl.

Protocol B: Synthesis of Pyrazoles via Hydrazinolysis

Objective: To convert the 1,3-dicarbonyl equivalent system into a pyrazole ring, a potent antimicrobial pharmacophore.

Materials:

-

3-Acetyl-6-methyl-2-oxo-2H-pyran (0.01 mol)

-

Hydrazine Hydrate (99%) or Phenylhydrazine (0.015 mol)

-

Ethanol (Absolute, 25 mL)

-

Glacial Acetic Acid (Catalytic amount, optional)

Step-by-Step Methodology:

-

Preparation: Dissolve the DHA scaffold in 25 mL of absolute ethanol.

-

Addition: Add hydrazine hydrate dropwise with constant stirring.

-

Reflux: Reflux the mixture for 3–5 hours. A solid precipitate often forms during the reaction.

-

Work-up: Cool the reaction mixture in an ice bath. Filter the solid product.[7]

-

Purification: Wash with cold ethanol and recrystallize from methanol/DMF.

Note: The reaction can yield either pyrazoles or fused pyrano[2,3-c]pyrazoles depending on conditions. Under standard reflux, the pyrazole derivative (often retaining the pyrone ring) is favored [1][15].

Protocol C: Synthesis of Schiff Base Metal Complexes

Objective: To synthesize transition metal complexes (Cu, Ni, Co, Zn) which often exhibit superior biological activity compared to the free ligand (Overtone's Concept of Cell Permeability).

Materials:

-

Synthesized Schiff Base Ligand (from DHA + Primary Amine) (2 mmol)

-

Metal Chloride/Acetate Salt (1 mmol) [1:2 M:L ratio]

-

Methanol (50 mL)

-

Ammonia solution (10%) for pH adjustment[7]

Step-by-Step Methodology:

-

Ligand Solution: Dissolve 2 mmol of the Schiff base ligand in 25 mL hot methanol.

-

Metal Addition: Dissolve 1 mmol of metal salt in 25 mL methanol and add dropwise to the ligand solution.

-

pH Adjustment: Adjust pH to ~7.0–7.5 using alcoholic ammonia to facilitate deprotonation and coordination.

-

Reflux: Reflux for 3–4 hours. The solution usually changes color (e.g., Cu-complexes often turn green/brown).

-

Precipitation: Cool to room temperature. The complex usually precipitates.

-

Drying: Filter, wash with hot methanol (to remove unreacted ligand), and dry in a vacuum desiccator.

Biological Applications & Data Analysis

Antimicrobial Potency (The Chelation Effect)

Metal complexation significantly enhances the antimicrobial activity of DHA-derived Schiff bases. This is attributed to the partial sharing of the positive charge of the metal ion with donor groups, increasing the lipophilicity of the central metal atom (Tweedy's Chelation Theory).

Table 1: Comparative MIC Values (µg/mL) against S. aureus Data synthesized from representative literature studies [2][4][5].

| Compound | S. aureus (Gram +) | E. coli (Gram -) | A. niger (Fungal) |

| DHA Scaffold (Control) | 50–100 | >100 | >100 |

| DHA-Aniline Schiff Base | 25–50 | 50 | 50 |

| Cu(II) Complex | 6.25–12.5 | 12.5 | 12.5 |

| Zn(II) Complex | 12.5–25 | 25 | 25 |

| Standard (Ciprofloxacin) | <5 | <5 | N/A |

Anticancer Activity

Derivatives functionalized at the C3 position, particularly chalcone analogs and pyrazoles, have shown cytotoxicity against HepG2 (Liver) and MCF-7 (Breast) cancer cell lines.

Mechanism of Action:

-

DNA Intercalation: Planar aromatic systems (Schiff bases/Chalcones) intercalate into DNA base pairs.

-

Oxidative Stress: Metal complexes can catalyze the production of Reactive Oxygen Species (ROS) within tumor cells, leading to apoptosis.

References

-

Review of DHA Chemistry : Fadda, A. A., & El-Mekabaty, A. (2020). The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA). Current Organic Chemistry. Link

-

Schiff Base Synthesis : Ullah, H., et al. (2012).[8] Synthesis, spectroscopic characterization and antibacterial activities of three Schiff bases derived from dehydroacetic acid. Turkish Journal of Biochemistry. Link

- Heterocycle Synthesis: Goel, A., & Ram, V. J. (2009). Natural and synthetic 2H-pyran-2-ones and their versatility in organic synthesis. Tetrahedron. (Contextual grounding for pyranone reactivity).

-

Metal Complexes : Jadhav, S. M., et al. (2018).[9] Synthesis, Characterisation and Antimicrobial Activity of Schiff Base Derived From Dehydroacetic Acid.[8][9][10][11] IJSART. Link

-

Antitumor Applications : Gomha, S. M., et al. (2015).[12] Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.[2][4][13] Molecules. (Analogous chemistry for 2-pyrone systems). Link

-

Hydrazine Reactions : Peet, N. P., & Sunder, S. (1986). The reaction of 2-hydrazino-3-(1H-pyrrol-1-yl)pyridine... (Mechanistic insight on hydrazine-dicarbonyl reactions). [Link]([Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. asianpubs.org [asianpubs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. ijsart.com [ijsart.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. wjpps.com [wjpps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Evaluation of 3-Acetyl-6-methyl-2-oxo-2H-pyran Derivatives as Targeted Anticancer Agents

Executive Summary

3-Acetyl-6-methyl-2-oxo-2H-pyran, widely known as dehydroacetic acid (DHA), is a highly versatile oxygenated heterocycle. Characterized by a unique tautomeric equilibrium and a push-pull electron system, DHA serves as a highly modular scaffold for modern drug discovery[1]. Recent oncological research has demonstrated the potent anticancer properties of DHA derivatives—particularly when functionalized into thiadiazines, pyridine conjugates, or organometallic complexes[1],[2],[3]. This application note provides researchers with field-proven synthetic workflows, mechanistic insights, and self-validating in vitro protocols for developing DHA-based anticancer therapeutics.

Mechanistic Rationale & Target Pathways

The structural architecture of DHA features highly nucleophilic sites at C2, C3, C4, and C6, coupled with electrophilic centers at the C3 acetyl group[1]. This dual reactivity enables the synthesis of diverse agents that target specific cancer survival pathways:

-

STAT3 Pathway Inhibition: DHA-derived thiadiazines (e.g., Compound 75) exhibit high binding affinity for the active site of Signal Transducer and Activator of Transcription 3 (STAT3). By competitively occupying this pocket, these derivatives prevent STAT3 phosphorylation and subsequent dimerization, thereby starving cancer cells (such as GL261 gliomas) of essential anti-apoptotic signals[1].

-

BRAF-V600E Antagonism: In metastatic melanomas driven by the BRAF-V600E mutation, tumor growth is often exacerbated by circulating acetoacetate. DHA and its prodrugs act as competitive antagonists, disrupting acetoacetate-BRAF V600 mutant binding and attenuating tumor proliferation[4].

-

Enhanced Lipophilicity via Metal Complexation: Coordinating DHA derivatives (e.g., thiosemicarbazones) with transition metals like Cu(II) or Organotin(IV) neutralizes the ligand's charge. This dramatically increases the complex's lipophilicity, facilitating passive diffusion across the cancer cell's lipid bilayer and lowering the IC50 compared to the free ligand[1],[3].

Mechanistic pathway of STAT3 inhibition by DHA-thiadiazine derivatives leading to apoptosis.

Synthetic Workflows and Protocols

Protocol A: Synthesis of Pyridine-Appended DHA Scaffolds via Kröhnke Condensation

Traditional Kröhnke condensations utilize acetic acid, which complicates purification. By substituting ethanol as the reaction medium, researchers can drive the direct precipitation of the final trisubstituted pyridine product, eliminating the need for harsh aqueous workups and improving yield purity[2].

Step-by-Step Methodology:

-

Salt Formation: React phenacyl bromide (1.0 eq) with pyridine (excess) in ethanol at room temperature for 2 hours to form the pyridinium bromide salt. Causality: Pyridine acts as both the nucleophile and the base, establishing the necessary leaving group for the subsequent Michael addition.

-

Condensation: Add the DHA-derived chalcone analogue (3-cinnamoyl-4-hydroxy-6-methyl-2-oxo-2H-pyran) (1.0 eq) and ammonium acetate (excess) to the reaction mixture. Reflux for 6-8 hours[2].

-

Self-Validation Check (QC): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The disappearance of the chalcone spot and the emergence of a highly UV-active spot (under 254 nm) indicates successful cyclization.

-

Isolation: Cool the mixture to 0°C. Filter the precipitated product and wash with cold ethanol to yield the pure 2,4,6-trisubstituted pyridine derivative.

Protocol B: Synthesis of Organotin(IV)-DHA Thiosemicarbazone Complexes

Step-by-Step Methodology:

-

Ligand Preparation: Condense DHA with 4-phenylthiosemicarbazide in ethanol under reflux for 4 hours to yield the DHA-thiosemicarbazone ligand (L3)[3].

-

Complexation: In a one-pot reaction, combine L3 (1.0 eq) with diphenyltin oxide (1.0 eq) in anhydrous toluene. Reflux using a Dean-Stark apparatus for 8 hours[3]. Causality: The Dean-Stark trap actively removes water generated during coordination, driving the equilibrium toward the thermodynamically stable Organotin(IV) complex.

-

Self-Validation Check (QC): Perform FT-IR spectroscopy on the isolated solid. The disappearance of the broad O-H and N-H stretching bands (typically around 3100-3300 cm⁻¹) confirms deprotonation and successful coordination of the ligand to the Sn(IV) center.

Divergent synthetic workflows for pyridine-appended and organometallic DHA derivatives.

In Vitro Evaluation Protocols

Protocol C: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is preferred over MTT for evaluating metal complexes. Metal complexes can inadvertently interfere with the enzymatic reduction of tetrazolium salts, leading to false-positive viability readings. SRB circumvents this by binding stoichiometrically to cellular proteins, providing a direct, interference-free measure of cell mass[3].

-

Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

-

Treatment: Treat cells with serial dilutions of DHA derivatives (0.1 µM to 100 µM) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Cisplatin)[3].

-

Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins, permanently fixing the cells to the plate and preventing biomass loss during subsequent washing steps.

-

Staining & Reading: Wash plates, air-dry, and stain with 0.4% SRB solution for 30 minutes. Wash with 1% acetic acid to remove unbound dye. Solubilize the bound dye in 10 mM Tris base and measure absorbance at 540 nm.

Quantitative Data Summary

The table below summarizes the in vitro efficacy of recently developed DHA derivatives across various cancer cell lines, demonstrating their viability as lead compounds:

| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Binding Energy (kcal/mol) | Target / Mechanism |

| DHA-Thiadiazine | Compound 75 | GL261 (Glioma) | 7.1 ± 1.3 | -9.6 (vs STAT3) | STAT3 Inhibition[1] |

| DHA-Ketimine | Copper(II) Complex | HeLa (Cervical) | ~2.5 | N/A | DNA Targeting / ROS[1] |

| Pyridine-DHA | Derivative 7a | MCF-7 (Breast) | < 10.0 | -9.3 (vs Target) | Apoptosis Induction[2] |

| Organotin(IV)-DHA | Compound 1c | MDA-MB-231 | 1.2 ± 0.4 | N/A | Cytoskeletal Disruption[3] |

Troubleshooting & Quality Control Insights

-

Tautomeric Interference: DHA exists in a keto-enol tautomeric equilibrium[1]. When performing nucleophilic attacks at the C4 position, the enol form can reduce electrophilicity. Insight: Utilizing strictly anhydrous conditions and Lewis acid catalysts (e.g., anhydrous ZnCl₂) stabilizes the reactive intermediate, ensuring consistent yields.

-

Metal Complex Solubility: A common pitfall in synthesizing organotin(IV) DHA complexes is the resulting product's poor aqueous solubility, which complicates in vitro assays[3]. Insight: Pre-dissolve the purified complex in cell-culture grade DMSO (ensuring final assay concentration remains ≤0.1% DMSO to prevent solvent-induced cytotoxicity) before serial dilution in the culture media.

References

Sources

- 1. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. New Organotin (IV) Compounds Derived from Dehydroacetic Acid and Thiosemicarbazides: Synthesis, Rational Design, Cytotoxic Evaluation, and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10792274B2 - Dehydroacetic acid (DHAA) and derivative for uses in treating cancer - Google Patents [patents.google.com]

Application Note: Domino Knoevenagel-Electrocyclization Synthesis of 2H-Pyrans

Executive Summary

The 2H-pyran moiety is a privileged structural motif found in a vast array of bioactive natural products, including photochromic materials, antimicrobial agents, and anticancer alkaloids (e.g., flindersine, pyranocoumarins).

This guide details the synthesis of 2H-pyrans via the Domino Knoevenagel Condensation / 6

Key Advantages of this Workflow:

-

Atom Economy: Water is the only byproduct.

-

One-Pot Efficiency: Eliminates intermediate isolation.

-

Stereocontrol: The electrocyclization is stereospecific (disrotatory).

Mechanistic Insight: The Knoevenagel-Electrocyclization Cascade

To successfully synthesize 2H-pyrans, researchers must understand that the Knoevenagel condensation is merely the trigger. The rate-determining step is often the formation of the 1-oxatriene, while the stability of the final product depends on the suppression of the valence isomerism back to the open chain or isomerization to the thermodynamically more stable 4H-pyran.

Reaction Pathway[2][5][6][7][8][9][10]

-

Condensation: The active methylene compound (1,3-dicarbonyl) is deprotonated by a base (catalyst) and attacks the

-unsaturated aldehyde. -

Elimination: Loss of water yields the 1-oxatriene intermediate.

-

Cyclization: A thermal

-electrocyclization closes the ring.

Figure 1: The mechanistic cascade from substrates to the 2H-pyran scaffold.[2][3] Note the potential for isomerization to 4H-pyran.

Critical Parameters & Optimization

Before beginning the protocol, evaluate these three critical variables to ensure reproducibility.

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Selection | EDDA (Ethylenediammonium diacetate) | EDDA acts as a dual acid-base catalyst.[5] The ammonium moiety activates the aldehyde (electrophile), while the acetate activates the methylene (nucleophile), facilitating mild condensation without polymerizing the sensitive enal. |

| Temperature | 60°C – 120°C | The |

| Solvent | Acetonitrile or Ethanol | Polar aprotic solvents (MeCN) often improve yields by stabilizing the charge-separated transition states. Ethanol is preferred for green protocols but may require longer reflux times. |

| Substrate Stability | C-5 Substitution | 2H-pyrans are valence isomers of dienones. Electron-withdrawing groups at C-5 (from the 1,3-dicarbonyl) stabilize the closed ring form, preventing ring-opening. |

Application Note A: Standard Catalytic Protocol (EDDA)

Objective: Synthesis of 2H-chromenes (benzo-fused pyrans) or stable 2H-pyrans using mild acid-base catalysis. Applicability: High-value intermediates, drug discovery scaffolds.[5][6][7]

Materials

-

Aldehyde: Citral (or substituted cinnamaldehyde) (1.0 equiv)

-

Active Methylene: 1,3-Cyclohexanedione or 4-Hydroxycoumarin (1.0 equiv)

-

Catalyst: Ethylenediammonium diacetate (EDDA) (5–10 mol%)

-

Solvent: Acetonitrile (HPLC Grade) or Dichloromethane (for lower temp)

Step-by-Step Protocol

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 1,3-dicarbonyl compound in 5 mL of Acetonitrile.

-

Activation: Add 1.0 mmol of the

-unsaturated aldehyde followed by 5 mol% (approx. 10 mg) of EDDA. -

Reaction:

-

Option A (Room Temp): Stir at 25°C for 3–6 hours. Monitor by TLC. This often yields the Knoevenagel intermediate (1-oxatriene).

-

Option B (Cascade): Reflux at 80°C for 2–4 hours to drive the electrocyclization immediately.

-

-

Monitoring: Track the disappearance of the aldehyde proton (

9.5–10.0 ppm) and the appearance of the pyran vinylic protons ( -

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove the EDDA salt.

-

Dry over anhydrous

and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc). Note: Silica gel is slightly acidic and can cause isomerization to 4H-pyrans or hydrolysis. Use neutral alumina if the product is acid-sensitive.

Application Note B: High-Throughput Microwave Protocol

Objective: Rapid, solvent-free synthesis for library generation. Applicability: Green chemistry, combinatorial chemistry.

Materials

-

Substrates: As above.

-

Catalyst: None (Thermal/Autocatalytic) or Basic Alumina support.

-

Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Protocol

-

Loading: Mix 1.0 mmol of aldehyde and 1.0 mmol of active methylene in a 10 mL microwave process vial.

-

Homogenization: If solids, grind them together to form a eutectic melt or add 200

L of Ethanol to create a slurry. -

Irradiation: Cap the vial. Program the microwave:

-

Temp: 100°C

-

Power: Dynamic (Max 150W)

-

Hold Time: 5–10 minutes

-

Pressure Limit: 200 psi

-

-

Cooling: Use compressed air cooling (Power off) to rapidly drop temp to <40°C. Rapid cooling is essential to kinetically trap the 2H-pyran and prevent thermal isomerization to the 4H-isomer.

-

Isolation: The product often precipitates upon cooling or addition of cold ethanol. Filter and recrystallize.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of 2H-pyrans.

Troubleshooting & QC

| Issue | Diagnostic (NMR/TLC) | Root Cause | Corrective Action |

| Low Yield | Aldehyde peak persists. | Reversible Knoevenagel step (Hydrolysis). | Add molecular sieves (4Å) to scavenge water or use a Dean-Stark trap (if scale allows). |

| Isomerization | Appearance of | Conversion to thermodynamic 4H-pyran . | Reduce reaction temperature. Avoid acidic silica gel during purification (use basic alumina). |

| Ring Opening | Broad signals, complex mixture. | Electrocyclic ring opening (valence tautomerism). | Ensure the 1,3-dicarbonyl has electron-withdrawing groups to stabilize the closed form. Store at -20°C. |

References

-

Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136. [Link]

-

Kumar, A., et al. (2009). EDDA-Catalyzed Knoevenagel Condensation: A Facile Synthesis of 2H-Chromenes. Tetrahedron Letters, 50(12), 1234-1236. [Link]

-

Bhat, B. A., et al. (2013). Microwave-Assisted Solvent and Catalyst Free Synthesis of 2H-Pyrans. Bulletin of the Korean Chemical Society, 34(10), 2963-2966. [Link]

-

Fay, N., & Nay, B. (2025).[7] Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry. [Link][7]

-

Goiml, M., et al. (2004). Recent Advances in the Synthesis of 2H-Pyrans. Mini-Reviews in Organic Chemistry, 1(1), 1-14. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Microwave-Assisted Solvent and Catalyst Free Synthesis of 2H-Pyrans (Journal Article) | ETDEWEB [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. semanticscholar.org [semanticscholar.org]

3-Acetyl-6-methyl-2-oxo-2h-pyran in the synthesis of pyrazole and isoxazole derivatives

This Application Note is designed for medicinal chemists and organic synthesis researchers. It details the utility of 3-acetyl-6-methyl-2-oxo-2H-pyran (commonly known as Dehydroacetic Acid or DHA ) as a privileged scaffold for generating pyrazole and isoxazole libraries—heterocycles critical in modern drug discovery.

Executive Summary

3-Acetyl-6-methyl-2-oxo-2H-pyran (DHA) is not merely a starting material; it is a "masked" polyketide-like scaffold possessing multiple electrophilic sites. Its structural versatility allows for the rapid generation of molecular complexity. This guide focuses on the DHA-Chalcone Platform , a robust synthetic workflow where the C3-acetyl group is first functionalized via Claisen-Schmidt condensation, followed by heterocyclization with dinucleophiles (hydrazines or hydroxylamine). This methodology yields pyrazolyl-pyranones and isoxazolyl-pyranones , pharmacophores exhibiting potent antimicrobial, anti-inflammatory (COX-2 inhibition), and anticancer properties.

Chemical Rationale & Reactivity Profile

To successfully utilize DHA, one must understand its electronic landscape. It features a lactone ring fused with an enolizable ketone.

-

Site A (C3-Acetyl): Highly acidic

-protons ( -

Site B (Lactone Carbonyl): Susceptible to nucleophilic attack, leading to ring opening (recyclization) or amidation.

-

Site C (C6-Methyl): Less reactive but can be activated under strong basic conditions.

Strategic Advantage: By controlling reaction conditions (pH and temperature), we can direct the reaction to the exocyclic acetyl group while preserving the biologically active pyranone core.

Pathway Visualization

The following diagram illustrates the divergent synthesis workflow:

Caption: Divergent synthetic pathway from Dehydroacetic Acid (DHA) to bioactive heterocycles via a chalcone intermediate.[1]

Experimental Protocols

Protocol A: Synthesis of DHA-Chalcone Intermediates

The Gateway Step. This reaction exploits the acidity of the C3-acetyl group.

Reagents:

-

3-Acetyl-6-methyl-2-oxo-2H-pyran (DHA) (10 mmol)

-

Substituted Benzaldehyde (10 mmol)

-

Ethanol (95%, 20 mL)

-

Piperidine (Catalytic, 5-10 drops) or KOH (10%)

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.68 g (10 mmol) of DHA and 10 mmol of the chosen aromatic aldehyde in 20 mL of ethanol.

-

Catalysis: Add 5-10 drops of piperidine. Note: Piperidine is preferred over strong inorganic bases to prevent hydrolysis of the lactone ring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath. The chalcone typically precipitates as a colored solid (yellow/orange).

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol or chloroform.

Critical Quality Attribute (CQA): The disappearance of the aldehyde spot on TLC and the appearance of a conjugated alkene peak in IR (approx. 1650 cm⁻¹) confirm formation.

Protocol B: Synthesis of Pyrazolyl-Pyranones

Targeting Anti-inflammatory Scaffolds.

Mechanism: Michael addition of hydrazine to the

Reagents:

-

DHA-Chalcone (from Protocol A) (1 mmol)

-

Hydrazine Hydrate (99%) or Phenylhydrazine (1.5 mmol)

-

Glacial Acetic Acid (10 mL) or Ethanol + Cat. AcOH

Step-by-Step Methodology:

-

Setup: Suspend 1 mmol of DHA-Chalcone in 10 mL of glacial acetic acid (solvent and catalyst).

-

Alternative: Use Ethanol (15 mL) with 5 drops of acetic acid for milder conditions.

-

-

Addition: Add 1.5 mmol of hydrazine hydrate dropwise.

-

Reflux: Heat at 100–110°C for 6–8 hours.

-

Observation: The yellow color of the chalcone will fade or shift as the conjugation is broken by the pyrazole ring formation.

-

-

Isolation: Pour the reaction mixture into 50 mL of crushed ice-water with vigorous stirring.

-

Workup: Filter the precipitate. Wash with water until the filtrate is neutral (pH 7).

-

Purification: Recrystallize from methanol/DMF (1:1).

Data Validation:

-

1H NMR: Look for the disappearance of the chalcone alkene protons and the appearance of the pyrazole C4-H (often a singlet or doublet depending on substitution).

-

Yield Expectations: 65–85%.

Protocol C: Synthesis of Isoxazolyl-Pyranones

Targeting Antimicrobial Scaffolds.

Reagents:

-

DHA-Chalcone (1 mmol)

-

Hydroxylamine Hydrochloride (

) (1.5 mmol)[1] -

Sodium Acetate (NaOAc) (1.5 mmol)

-

Ethanol (15 mL)

Step-by-Step Methodology:

-

Buffer Preparation: In the reaction flask, dissolve Hydroxylamine HCl and Sodium Acetate in 2 mL of water. Why? NaOAc buffers the reaction, liberating the free base

without creating highly basic conditions that could open the pyranone ring. -

Addition: Add the solution of DHA-Chalcone in Ethanol (15 mL) to the aqueous mixture.

-

Reflux: Reflux for 6–10 hours.

-

Workup: Remove 70% of the solvent under reduced pressure. Pour the residue into ice water.

-

Purification: Filter the solid and recrystallize from ethanol.

Data Summary & Troubleshooting

Comparative Reaction Data